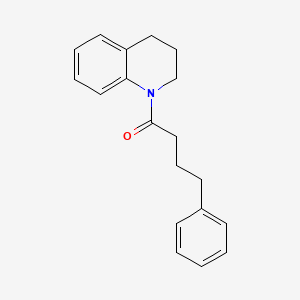
1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the family of tetrahydroquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is not yet fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors involved in various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been found to have antifungal properties and may be useful in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of information regarding its toxicity and safety in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety in humans. Finally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process, which involves the condensation of an aryl aldehyde with a cyclic ketone in the presence of a base. The reaction is then followed by a reduction step using a reducing agent such as sodium borohydride. The final product is obtained after purification using chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline has shown potential in various scientific research applications. It has been studied for its antitumor, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(14-6-10-16-8-2-1-3-9-16)20-15-7-12-17-11-4-5-13-18(17)20/h1-5,8-9,11,13H,6-7,10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOZOCUOEUYXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

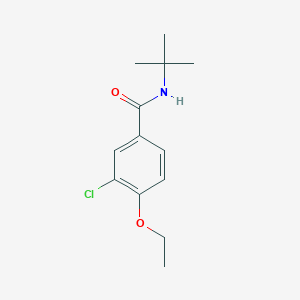
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
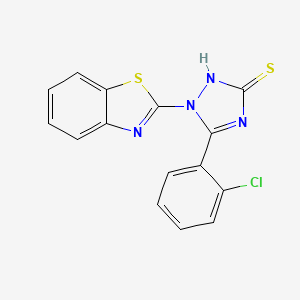
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
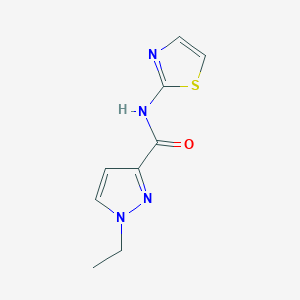
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
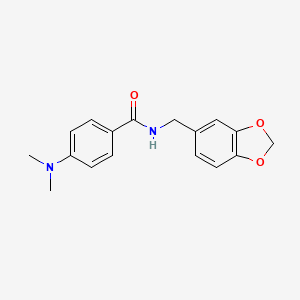
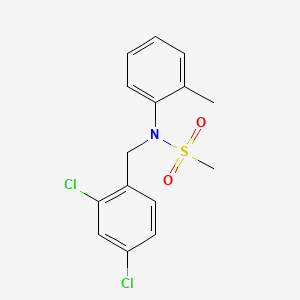
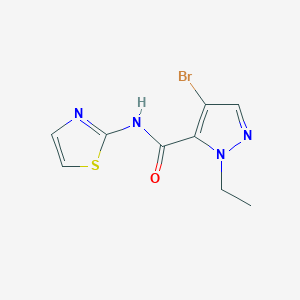
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)
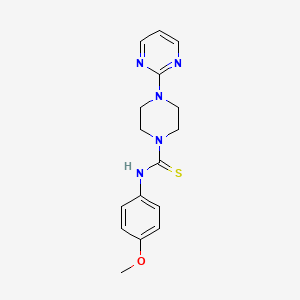

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)